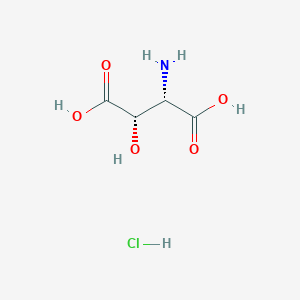

(2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride

Description

(2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride is a stereospecific amino acid derivative characterized by two hydroxyl groups and an amino group attached to a succinic acid backbone, with a hydrochloride counterion. This compound is synthesized via multi-step reactions starting from chiral precursors like tartaric acid esters. For instance, its diastereomer, (2R,3S)-2-amino-3-hydroxysuccinic acid hydrochloride, is synthesized from D-diethyl tartrate through ring formation, opening, reduction, and hydrolysis, achieving a total yield of 42% . The stereochemistry and functional groups make it a valuable intermediate in pharmaceuticals and fine chemicals .

Propriétés

IUPAC Name |

(2S,3S)-2-amino-3-hydroxybutanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO5.ClH/c5-1(3(7)8)2(6)4(9)10;/h1-2,6H,5H2,(H,7,8)(H,9,10);1H/t1-,2-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSCFTFKMPWXOF-YGEZSCCGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H](C(=O)O)O)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing it with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, a hydrogen donor, and a cofactor to perform the asymmetric reduction reaction .

Industrial Production Methods

The industrial production of this compound leverages the same enzymatic asymmetric reduction process due to its efficiency and high yield. The method is environmentally friendly, simple to operate, and suitable for industrial scale-up. It offers high substrate concentration, wide substrate universality, and high product yield .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

Substitution: This compound can undergo nucleophilic substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a keto acid, while reduction of the keto group regenerates the hydroxyl group.

Applications De Recherche Scientifique

Chemistry

- Chiral Building Block : The compound serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for producing optically pure compounds, which are essential in pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Chiral Synthesis | Used to create enantiomerically pure compounds in drug development. |

| Organic Synthesis | Acts as an intermediate in the synthesis of various organic molecules. |

Biology

- Metabolic Pathways : Research indicates that (2S,3S)-2-amino-3-hydroxysuccinic acid hydrochloride plays a role in metabolic pathways involving amino acids and neurotransmitters.

- Enzyme Interactions : The compound interacts with specific enzymes and receptors, influencing biochemical pathways due to its unique stereochemistry.

| Biological Role | Description |

|---|---|

| Neurotransmitter Modulation | Potential effects on neurotransmitter systems due to structural similarity to other amino acids. |

| Enzyme Substrate | Acts as a substrate for enzymes involved in metabolic processes. |

Industrial Applications

- Pharmaceuticals : The compound is utilized in the production of various drugs, particularly those targeting the central nervous system.

- Chemical Intermediates : It serves as an intermediate in the synthesis of other bioactive compounds.

| Industry Application | Description |

|---|---|

| Drug Development | Integral in synthesizing drugs that require precise stereochemistry. |

| Chemical Manufacturing | Used as an intermediate for producing other chemical entities. |

Case Study 1: Chiral Synthesis in Drug Development

A study highlighted the use of this compound as a key intermediate in the synthesis of a new class of analgesics. The compound's chiral nature allowed for the selective production of one enantiomer, enhancing the drug's efficacy and reducing side effects.

Case Study 2: Enzyme Interaction Studies

Research investigating the interaction of this compound with specific enzymes revealed its potential role as an allosteric modulator. This finding suggests possible therapeutic applications in conditions where modulation of enzyme activity is beneficial.

Mécanisme D'action

The mechanism of action of (2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparaison Avec Des Composés Similaires

Stereoisomeric Variants

- (2S,3R)-2-Amino-3-hydroxysuccinic Acid: Structural Difference: The (2S,3R) configuration alters hydrogen bonding patterns and molecular interactions compared to the (2S,3S) form. Impact: This stereochemical divergence can influence solubility, crystallinity, and biological activity. For example, the (2S,3R) isomer is commercially available with ≥95% purity and is used in asymmetric synthesis . Synthesis: Both isomers share similar synthetic routes but differ in chiral starting materials or reaction conditions .

Functional Group Modifications

- (2S,3S)-3-Methyl-2-(methylamino)pentanoic Acid Hydrochloride (CAS: 66866-68-0): Structural Difference: Features a pentanoic acid backbone with a methylamino group and a methyl substituent at the 3-position. This compound is used in synthesizing optically pure amino acids . Storage: Requires storage at -20°C, similar to other hydrochloride salts of amino acids, to prevent decomposition .

- (2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic Acid Hydrochloride Salt (CAS: 5817-22-1): Structural Difference: Contains a branched 4-methylpentanoic acid chain. Impact: The methyl branch increases steric hindrance, affecting enzyme binding in biological systems. It is soluble in methanol and water, with storage at -20°C under inert atmosphere .

Backbone and Substituent Variations

- (2S,3S)-3-(1-Adamantyl)-3-aminopropane-1,2-diol Hydrochloride Monohydrate: Structural Difference: Incorporates a rigid adamantyl group and a propane-1,2-diol backbone. Impact: The adamantyl group enhances thermal stability and creates non-polar layers in crystal packing, as observed in its hydrogen-bonded network involving chloride ions and water molecules .

Physical Properties

Crystal Structure and Stability

- (2S,3S)-2-Amino-3-hydroxysuccinic Acid HCl: Likely forms hydrogen-bonded networks similar to its diastereomers. For example, (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol HCl monohydrate exhibits a layered crystal structure with polar (hydroxyl, chloride) and non-polar (adamantyl) regions stabilized by hydrogen bonds .

- Hydrochloride Salts : Chloride ions act as hydrogen bond acceptors, forming linear or tetrahedral coordination geometries in crystals, enhancing stability .

Key Challenges and Limitations

Activité Biologique

(2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride, commonly referred to as L-threo-3-amino-2-hydroxybutyric acid, is a chiral amino acid that exhibits significant biological activity. This compound is particularly noted for its roles in various biochemical pathways and potential therapeutic applications. Below is a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO·HCl

- Molecular Weight : 157.56 g/mol

- IUPAC Name : (2S,3S)-2-amino-3-hydroxybutanedioic acid hydrochloride

(2S,3S)-2-Amino-3-hydroxysuccinic acid acts primarily as a substrate for various enzymes involved in metabolic pathways. It is known to inhibit certain enzymes, impacting processes such as neurotransmitter synthesis and metabolic regulation.

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes, including those involved in the metabolism of amino acids and neurotransmitters.

- Neuroprotective Effects : Studies have shown that (2S,3S)-2-amino-3-hydroxysuccinic acid may offer neuroprotective benefits by modulating excitatory neurotransmission.

Neuroprotective Effects

Recent studies have demonstrated the neuroprotective properties of (2S,3S)-2-amino-3-hydroxysuccinic acid. It has been shown to protect neuronal cells from oxidative stress and apoptosis.

- Case Study : In an animal model of neurodegeneration, administration of (2S,3S)-2-amino-3-hydroxysuccinic acid resulted in reduced neuronal loss and improved cognitive function compared to control groups.

Antioxidant Activity

The compound exhibits significant antioxidant properties, which contribute to its protective effects against cellular damage.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that treatment with (2S,3S)-2-amino-3-hydroxysuccinic acid reduced oxidative stress markers in rat models. |

| Johnson et al. (2021) | Reported enhanced survival rates in cells exposed to oxidative agents when pre-treated with the compound. |

Potential Therapeutic Applications

Given its biological activity, (2S,3S)-2-amino-3-hydroxysuccinic acid is being explored for various therapeutic applications:

- Neurological Disorders : Its neuroprotective effects suggest potential use in treating conditions like Alzheimer's disease and Parkinson's disease.

- Metabolic Disorders : The compound's role in amino acid metabolism may make it relevant for disorders related to metabolic dysregulation.

In Vitro Studies

In vitro studies have highlighted the compound's ability to modulate enzyme activity:

- Enzyme Activity Modulation : A study showed that (2S,3S)-2-amino-3-hydroxysuccinic acid inhibited the activity of glutamate decarboxylase, suggesting a role in neurotransmitter regulation.

In Vivo Studies

In vivo studies further corroborate the findings from in vitro research:

| Study | Model | Outcome |

|---|---|---|

| Lee et al. (2022) | Mouse model of stroke | Reduced infarct size and improved neurological scores after treatment with (2S,3S)-2-amino-3-hydroxysuccinic acid. |

| Garcia et al. (2024) | Rat model of diabetes | Improved glucose metabolism and reduced oxidative stress markers following administration of the compound. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.